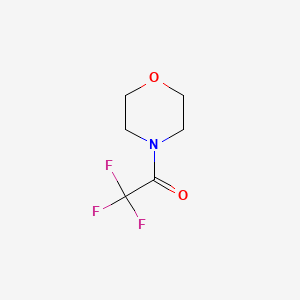

4-(Trifluoroacetyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPCRKXZUFAUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337775 | |

| Record name | 4-(Trifluoroacetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-95-2 | |

| Record name | 4-(Trifluoroacetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 360-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoroacetyl)morpholine: Safety, Handling, and Application in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a synthesis workflow demands a meticulous understanding of not only their reactivity but also their inherent hazards. 4-(Trifluoroacetyl)morpholine, a versatile building block, is increasingly utilized for the introduction of the trifluoroacetyl moiety. This guide provides an in-depth technical overview of its properties, a thorough analysis of its hazard profile, and detailed protocols for its safe handling, grounded in the principles of chemical reactivity and laboratory best practices.

The Chemical and Pharmacological Significance of this compound

This compound is a compound that marries the advantageous properties of two key functional groups: the morpholine ring and the trifluoroacetyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2][3] Its presence can modulate the pKa of a molecule and provide a flexible yet conformationally constrained linker, which can be crucial for optimizing interactions with biological targets.[2][3][4]

The trifluoroacetyl group, on the other hand, is a powerful tool in organic synthesis. Its high electrophilicity makes this compound an effective trifluoroacetylating agent for a range of nucleophiles, including amines and alcohols.[5][6] The resulting trifluoroacetamides can serve as stable protecting groups that can be cleaved under specific basic conditions.[7] Furthermore, the incorporation of a trifluoromethyl group can significantly alter the electronic properties and lipophilicity of a molecule, often leading to enhanced biological activity.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its safe handling. The following table summarizes the key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₃NO₂ | PubChem[8] |

| Molecular Weight | 183.13 g/mol | PubChem[8] |

| Appearance | Colorless liquid | Fluoromart[3] |

| Boiling Point | 90-91 °C at 16.7 mmHg | ChemicalBook[1] |

| Density | 1.3616 g/cm³ | ChemicalBook[1] |

| Refractive Index | 1.4151 | ChemicalBook[1] |

| Storage Temperature | 2-8 °C | ChemicalBook[1] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem[8]

The presence of the trifluoroacetyl group significantly enhances the reactivity of the carbonyl carbon, making the compound susceptible to nucleophilic attack. This inherent reactivity is the root cause of its hazardous nature. Upon contact with moisture, it can slowly hydrolyze to form trifluoroacetic acid and morpholine, both of which are corrosive and irritant compounds.

Causality-Driven Handling and Storage Protocols

The following handling and storage procedures are not merely a list of rules but are dictated by the chemical reactivity of this compound.

Engineering Controls: The First Line of Defense

Due to its volatility and potential for respiratory irritation, all handling of this compound must be conducted in a certified chemical fume hood.[9] The fume hood provides critical protection against the inhalation of harmful vapors. The airflow of the fume hood should be verified before commencing any work.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.

-

Gloves: Nitrile or neoprene gloves should be worn at all times.[9] It is imperative to inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[9] Standard safety glasses do not provide adequate protection.

-

Lab Coat: A full-sleeved lab coat should be worn to protect the skin and clothing.

Storage: Maintaining Integrity and Preventing Accidents

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C as recommended.[1]

-

Inert Atmosphere: While not always explicitly stated, for long-term storage and to prevent hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocols: A Step-by-Step Guide to Safe Usage

The following protocols provide a framework for the safe use of this compound in a research setting.

Protocol 1: Aliquoting and Dispensing

-

Preparation: Ensure the chemical fume hood is operational and all necessary PPE is worn.

-

Inert Atmosphere (Optional but Recommended): If working under anhydrous conditions, flush a clean, dry syringe with an inert gas.

-

Dispensing: Slowly withdraw the desired volume of this compound from the storage bottle using the syringe.

-

Transfer: Dispense the liquid into the reaction vessel, ensuring the tip of the syringe is below the surface of the solvent if present to avoid splashing.

-

Cleaning: Immediately rinse the syringe with a suitable dry solvent (e.g., dichloromethane or acetonitrile) and then with water.

Protocol 2: Use as a Trifluoroacetylating Agent

Caption: A typical workflow for a trifluoroacetylation reaction.

Emergency Procedures: A Structured Response

In the event of an accidental exposure or spill, a calm and structured response is critical.

Emergency Response Decision Tree

Caption: Decision tree for emergency response to spills or exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable reagent in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery. Its utility, however, is intrinsically linked to a thorough understanding and respect for its hazardous properties. By adopting a safety-conscious mindset that is informed by the chemical principles of reactivity, researchers can confidently and safely leverage the full potential of this versatile building block to advance their scientific endeavors.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]

- 8. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. artsci.usu.edu [artsci.usu.edu]

An In-depth Technical Guide to the Solubility of 4-(Trifluoroacetyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoroacetyl)morpholine is a versatile synthetic building block and reagent of increasing importance in medicinal chemistry and drug development. Its unique combination of a morpholine ring and a trifluoroacetyl group imparts specific physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility profile of this compound, discusses the underlying molecular principles governing its solubility, and offers detailed experimental protocols for its determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a distinct set of characteristics that dictate its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 183.13 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 5 | --INVALID-LINK--[1] |

| LogP (estimated) | 0.5 | --INVALID-LINK-- |

The presence of the trifluoroacetyl group significantly influences the electronic properties and intermolecular interactions of the morpholine scaffold. The morpholine ring itself, with its ether and tertiary amine functionalities, contributes to the compound's polarity and ability to act as a hydrogen bond acceptor. The trifluoroacetyl group, with its three highly electronegative fluorine atoms, further enhances the molecule's polar nature and provides additional sites for dipole-dipole interactions.

Caption: Molecular structure of this compound.

Estimated Solubility Profile

Based on the physicochemical properties and the principle of "like dissolves like," the following table provides an estimated solubility profile of this compound in a range of common organic solvents at ambient temperature. It is important to note that these are qualitative estimations, and experimental verification is recommended for precise applications.

| Solvent Class | Solvent | Estimated Solubility | Rationale |

| Protic Solvents | Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding with the oxygen and nitrogen atoms of the morpholine ring. |

| Ethanol | Miscible | Similar to methanol, its polarity and hydrogen bonding ability should lead to high solubility. | |

| Isopropanol | Miscible | Good solubility is expected due to its polar nature, though slightly less than methanol and ethanol. | |

| Water | Soluble | The polar nature of the molecule suggests solubility in water, though the trifluoromethyl group may slightly reduce it compared to morpholine. | |

| Aprotic Polar Solvents | Acetone | Miscible | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Acetonitrile | Miscible | Its high polarity should facilitate the dissolution of the polar solute. | |

| Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent, expected to be an excellent solvent. | |

| Dimethyl sulfoxide (DMSO) | Miscible | Another highly polar aprotic solvent, anticipated to fully dissolve the compound. | |

| Ethyl Acetate | Soluble | A moderately polar solvent, good solubility is expected. | |

| Apolar Solvents | Toluene | Sparingly Soluble | The significant polarity of the solute suggests limited solubility in this nonpolar aromatic solvent. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to dissolve the polar this compound to a significant extent. |

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between several factors:

-

Polarity: The molecule possesses a significant dipole moment due to the presence of the morpholine ring and the trifluoroacetyl group. This makes it readily soluble in polar solvents.

-

Hydrogen Bonding: While this compound has no hydrogen bond donors, it has five potential hydrogen bond acceptor sites (the nitrogen and two oxygen atoms of the morpholine ring, and the carbonyl oxygen and the fluorine atoms of the trifluoroacetyl group).[1] This allows for strong interactions with protic solvents.

-

"Like Dissolves Like": The compound's polar nature dictates its high affinity for polar solvents and low affinity for nonpolar solvents.

-

Influence of the Trifluoroacetyl Group: The introduction of the trifluoroacetyl group to the morpholine nitrogen has a pronounced effect on its solubility profile compared to the parent morpholine. Morpholine itself is miscible with water and a wide range of organic solvents.[2] The trifluoroacetyl group, being a strong electron-withdrawing group, reduces the basicity of the morpholine nitrogen. This may slightly decrease its interaction with acidic protons in protic solvents. However, the overall increase in polarity and the additional hydrogen bond acceptor sites on the fluorine atoms generally maintain or enhance its solubility in polar organic solvents.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following sections provide detailed protocols for both quantitative solubility measurement and qualitative miscibility assessment.

Protocol 1: Quantitative Solubility Determination by the Gravimetric Method

This protocol describes a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.

Caption: Workflow for Gravimetric Solubility Determination.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or stirrer

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Vials with caps

-

Syringe filters (if necessary)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved liquid indicates a saturated solution.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stir plate at the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection:

-

Allow the mixture to stand undisturbed at the set temperature until the undissolved solute has settled.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. If necessary, use a syringe filter to avoid transferring any undissolved solute.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

-

Record the total weight of the vial and the supernatant.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully evaporated, reweigh the vial containing the dry solute residue.

-

-

Calculation:

-

Calculate the weight of the dissolved solute by subtracting the initial weight of the vial from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent.

-

Protocol 2: Determination of Miscibility

This protocol provides a straightforward method for assessing the miscibility of this compound with various organic solvents.

Caption: Workflow for Miscibility Determination.

Materials:

-

This compound

-

A selection of organic solvents

-

Small, clear glass vials with caps

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation:

-

In a clear glass vial, add a known volume (e.g., 1 mL) of the organic solvent to be tested.

-

-

Addition of Solute:

-

To the same vial, add an equal volume (1 mL) of this compound.

-

-

Mixing:

-

Securely cap the vial and shake it vigorously or vortex for approximately 30 seconds to ensure thorough mixing.

-

-

Observation:

-

Allow the vial to stand undisturbed for a few minutes.

-

Observe the contents of the vial against both a light and a dark background.

-

-

Interpretation:

-

Miscible: If a single, clear, homogeneous phase is observed, the two liquids are miscible.

-

Immiscible: If two distinct layers form, or if the mixture appears cloudy or forms an emulsion, the liquids are immiscible.

-

Conclusion

This compound is a polar molecule that exhibits high solubility in a wide range of polar protic and aprotic organic solvents, while its solubility in nonpolar solvents is limited. This solubility profile is a direct consequence of its molecular structure, which includes a polar morpholine ring and a highly polar trifluoroacetyl group, providing multiple sites for hydrogen bond acceptance. For researchers and professionals in drug development, a comprehensive understanding of these solubility characteristics is crucial for optimizing reaction conditions, developing effective purification strategies, and formulating novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the precise determination of the solubility and miscibility of this compound, enabling its confident application in various scientific endeavors.

References

An In-depth Technical Guide to 4-(Trifluoroacetyl)morpholine: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoroacetyl)morpholine, a versatile reagent in organic synthesis. From its initial discovery and synthesis, this document traces its historical development and explores its contemporary applications as a trifluoroacetylating agent and a building block in medicinal chemistry. Detailed experimental protocols for its synthesis and use, along with a thorough characterization of its physicochemical properties, are presented to provide researchers with a practical and in-depth resource.

Introduction: The Emergence of a Key Fluorinated Building Block

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Among the array of reagents developed for this purpose, this compound has carved a niche as a stable, effective, and versatile trifluoroacetylating agent. This guide delves into the history, synthesis, properties, and applications of this important molecule, offering a technical resource for scientists and researchers.

Discovery and Historical Context

The first documented synthesis of this compound appeared in a 1955 patent filed by The Dow Chemical Company.[1] The invention, credited to Ted R. Norton, described the preparation of the compound and identified an early application as a soil sterilant.[1] This initial discovery laid the groundwork for the future exploration of this compound's utility in broader chemical synthesis.

While its initial application was in agriculture, the true potential of this compound as a synthetic reagent began to be realized in the subsequent decades. The increasing interest in fluorinated organic compounds, driven by the quest for new pharmaceuticals and agrochemicals with enhanced properties, propelled the investigation of various trifluoroacetylating agents. The stability and reactivity profile of this compound made it an attractive candidate for the introduction of the trifluoroacetyl group, a key pharmacophore and a precursor to the trifluoromethyl group.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 360-95-2 | [2] |

| Molecular Formula | C6H8F3NO2 | [2] |

| Molecular Weight | 183.13 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 90-91.3 °C at 16.7 mmHg | [1] |

| Specific Gravity | 1.3616 at 25/25 °C | [1] |

| Refractive Index | n/D 1.4151 at 31.85 °C | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound exhibit characteristic signals corresponding to the morpholine ring protons and carbons, as well as the trifluoroacetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1680-1700 cm-1.

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a relatively straightforward acylation reaction. The most common and efficient method involves the reaction of morpholine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.[3]

Conceptual Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Morpholine

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

To a stirred solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a trifluoroacetylating agent for a variety of nucleophiles. The electron-withdrawing nature of the trifluoroacetyl group makes the amide carbonyl highly electrophilic, while the morpholine acts as a good leaving group.

Trifluoroacetylation of Amines

One of the most common applications of this compound is the protection of primary and secondary amines as their trifluoroacetyl derivatives. The resulting trifluoroacetamides are stable under a range of reaction conditions and can be deprotected under basic conditions. This makes the trifluoroacetyl group a useful orthogonal protecting group in complex organic synthesis.[4]

Caption: Trifluoroacetylation of an amine using this compound.

Synthesis of Trifluoromethyl-Containing Heterocycles

The trifluoroacetyl group introduced by this compound can serve as a precursor for the construction of trifluoromethyl-containing heterocyclic compounds. These motifs are of significant interest in medicinal chemistry due to their potential to enhance biological activity and metabolic stability.

Role in Medicinal Chemistry and Drug Discovery

The morpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The incorporation of a trifluoroacetyl group onto the morpholine nitrogen can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. While direct applications of this compound as a therapeutic agent are not prominent, its role as a synthetic intermediate for the preparation of more complex, biologically active morpholine derivatives is significant.[3][7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound can be corrosive, and contact with strong bases or reducing agents should be avoided.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Since its initial description in the mid-20th century, this compound has evolved from a compound with a niche application to a valuable and versatile reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and effective trifluoroacetylating ability have cemented its place in modern organic synthesis, particularly in the protection of amines and the construction of complex fluorinated molecules for pharmaceutical and agrochemical research. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for researchers and scientists in the field.

References

- 1. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]

- 2. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 360-95-2 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(Trifluoroacetyl)morpholine in Modern Organic Synthesis: A Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis and drug discovery, the demand for efficient and selective reagents is paramount. The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone in the design of novel pharmaceuticals and agrochemicals, owing to its profound impact on metabolic stability, lipophilicity, and binding affinity. This guide delves into the multifaceted applications of 4-(Trifluoroacetyl)morpholine, a versatile and increasingly important reagent in the synthetic chemist's toolkit. We will explore its utility not only as a potent trifluoroacetylating agent but also as a key building block in the construction of complex heterocyclic scaffolds with significant biological potential. This document is designed to be a practical and in-depth resource, moving beyond a simple recitation of reactions to provide a deeper understanding of the underlying principles and experimental nuances that govern the successful application of this valuable compound.

Physicochemical Properties and Safety Profile

This compound, also known as N-(Trifluoroacetyl)morpholine, is a colorless liquid at room temperature, soluble in a range of organic solvents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 360-95-2 | [2][3] |

| Molecular Formula | C₆H₈F₃NO₂ | [2][3] |

| Molecular Weight | 183.13 g/mol | [2][3] |

| IUPAC Name | 2,2,2-trifluoro-1-morpholin-4-ylethanone | [3] |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Stable and Efficient Trifluoroacetylating Agent

The trifluoroacetyl group (TFA) is a valuable protecting group for amines and alcohols and serves as a synthon for the introduction of the trifluoromethyl group.[4] this compound offers a stable and easy-to-handle alternative to more volatile and corrosive reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

Trifluoroacetylation of Amines

The N-trifluoroacetylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates. This compound provides a mild and efficient means to achieve this transformation.

Mechanism of N-Trifluoroacetylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. The tetrahedral intermediate then collapses, expelling the morpholine anion as a leaving group, which is subsequently protonated to yield the N-trifluoroacetylated amine and morpholine.

Figure 1: General mechanism of N-trifluoroacetylation.

Exemplary Protocol: Trifluoroacetylation of Aniline

This protocol details a representative procedure for the N-trifluoroacetylation of a primary aromatic amine.

Materials:

-

Aniline

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

To a solution of aniline (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add this compound (1.1 eq).

-

If the amine substrate is less nucleophilic or its hydrochloride salt is used, triethylamine (1.2 eq) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted reagent and acidic byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(trifluoroacetyl)aniline.

| Substrate | Product | Yield (%) | Reference |

| Aniline | N-(Trifluoroacetyl)aniline | >90 | [General procedure based on similar reactions] |

| Benzylamine | N-Benzyl-2,2,2-trifluoroacetamide | >95 | [General procedure based on similar reactions] |

Trifluoroacetylation of Alcohols

The protection of alcohols as their trifluoroacetyl esters is another valuable application. These esters can be readily cleaved under mild basic conditions.

Mechanism of O-Trifluoroacetylation:

Similar to the N-trifluoroacetylation, the reaction with alcohols proceeds through a nucleophilic acyl substitution pathway. The oxygen of the hydroxyl group acts as the nucleophile. The reaction may be catalyzed by a mild base to deprotonate the alcohol and increase its nucleophilicity.

Exemplary Protocol: Trifluoroacetylation of Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

This compound

-

Pyridine (as a catalyst and base)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, dissolve benzyl alcohol (1.0 eq) in diethyl ether (0.5 M).

-

Add pyridine (1.2 eq) followed by the dropwise addition of this compound (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting benzyl trifluoroacetate by distillation or column chromatography.

| Substrate | Product | Yield (%) | Reference |

| Benzyl Alcohol | Benzyl trifluoroacetate | High | [5][6][7] |

| Cyclohexanol | Cyclohexyl trifluoroacetate | High | [5][6][7] |

A Versatile Building Block in Heterocyclic Synthesis

Beyond its role as a trifluoroacetylating agent, this compound is a valuable precursor for the synthesis of more complex molecules, particularly trifluoromethyl-containing heterocycles.[8][9] The morpholine moiety itself is a privileged structure in medicinal chemistry, and its combination with the trifluoromethyl group offers a powerful strategy for drug design.[10][11]

Synthesis of Dihydropyrano[2,3-c]pyrazoles

One notable application of this compound is in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.[12] This class of compounds has garnered significant interest due to their diverse biological activities. While the original literature highlighting this specific application was not found to provide a detailed protocol, the general synthetic strategy for this class of compounds involves the condensation of an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[13][14][15][16] It is plausible that this compound acts as a catalyst or a precursor to a catalytic species in this transformation.

Figure 2: Four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Further research is warranted to elucidate the precise role and provide a detailed experimental protocol for the use of this compound in this multicomponent reaction.

Precursor to Trifluoromethylated Pharmaceutical Intermediates

The trifluoroacetyl group can be a stepping stone for the introduction of a trifluoromethyl group in the synthesis of drug candidates.[8] The morpholine scaffold itself is present in numerous approved drugs.[11] The synthesis of novel morpholine derivatives, including those with trifluoromethyl groups, is an active area of research for developing new therapeutic agents.[9][17][18]

Conclusion and Future Outlook

This compound has emerged as a reagent of considerable utility in modern organic synthesis. Its stability, ease of handling, and efficiency as a trifluoroacetylating agent for both amines and alcohols make it a valuable alternative to more hazardous reagents. Furthermore, its potential as a building block and catalyst in the synthesis of complex, biologically active heterocyclic molecules underscores its growing importance in medicinal chemistry and drug discovery. As the quest for novel fluorinated compounds continues, the applications of this compound are poised to expand, offering chemists a powerful tool for molecular innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. biomedres.us [biomedres.us]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Morpholine - Wikipedia [en.wikipedia.org]

- 12. 360-95-2 | this compound [fluoromart.com]

- 13. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 18. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Trifluoroacetylation of Primary Amines with 4-(Trifluoroacetyl)morpholine

Introduction: The Strategic Importance of Amine Protection in Synthesis

In the intricate landscape of organic synthesis, particularly within drug discovery and development, the strategic protection and deprotection of functional groups is a cornerstone of success. The primary amine moiety, a ubiquitous functional group in pharmaceuticals and bioactive molecules, is often a site of high reactivity. Its nucleophilic and basic nature necessitates temporary masking to prevent unwanted side reactions during synthetic transformations on other parts of a molecule. Trifluoroacetylation has emerged as a robust and widely adopted strategy for the protection of primary amines. The resulting trifluoroacetamide is stable to a variety of reaction conditions and the protecting group can be readily removed under mild basic conditions.

This guide provides a detailed protocol and in-depth scientific rationale for the trifluoroacetylation of primary amines using 4-(Trifluoroacetyl)morpholine. This reagent offers a mild, efficient, and user-friendly alternative to more aggressive trifluoroacetylating agents, making it an invaluable tool for researchers and scientists in the field.

The Reagent of Choice: Advantages of this compound

While traditional trifluoroacetylating agents like trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride are effective, they are often highly reactive, corrosive, and can lead to the formation of harsh acidic byproducts, necessitating careful handling and purification strategies. This compound (TFA-morpholine) presents a compelling alternative with several distinct advantages:

-

Mild Reaction Conditions: TFA-morpholine allows for the trifluoroacetylation of primary amines under significantly milder conditions, often at room temperature, which helps to preserve sensitive functional groups within the substrate.

-

Ease of Handling: As a stable, crystalline solid, this compound is easier and safer to handle compared to the highly volatile and corrosive liquid reagents.

-

Simplified Workup: The morpholine byproduct is water-soluble and can be easily removed during the aqueous workup, simplifying the purification of the desired N-trifluoroacetylated product.

-

High Selectivity: The moderated reactivity of TFA-morpholine often leads to higher selectivity for the desired N-acylation, minimizing the formation of byproducts.

Understanding the Reaction: The Nucleophilic Acyl Substitution Mechanism

The trifluoroacetylation of a primary amine with this compound proceeds through a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group in this compound.

Diagram 1: The reaction mechanism of trifluoroacetylation.

This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the morpholine as a leaving group, and after a proton transfer, yields the stable N-trifluoroacetylated primary amine and morpholine as a byproduct.

Experimental Protocol: A Generalized Procedure

This protocol provides a general framework for the trifluoroacetylation of primary amines using this compound. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Materials

-

Primary amine (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet (optional, for moisture-sensitive substrates)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

Diagram 2: A generalized experimental workflow.

-

To a clean, dry round-bottom flask, add the primary amine (1.0 equivalent).

-

Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or MeCN) at a concentration of approximately 0.1-0.5 M.

-

To the stirred solution, add this compound (1.1-1.5 equivalents) portion-wise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to moderate the reaction rate.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-6 hours).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with 1 M HCl to remove any unreacted primary amine and morpholine byproduct.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any residual acid.

-

Finally, wash with brine to remove any remaining water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Data Presentation: A Guide to Reaction Parameters

The following table provides a general guideline for the reaction conditions for the trifluoroacetylation of various classes of primary amines.

| Substrate Type | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Reagent) | Typical Yield (%) |

| Aliphatic Primary Amine | DCM | 20-25 | 1-3 | 1 : 1.1 | 90-98 |

| Aromatic Primary Amine | THF | 20-25 | 2-6 | 1 : 1.2 | 85-95 |

| Sterically Hindered Amine | MeCN | 40-60 | 6-12 | 1 : 1.5 | 70-85 |

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Incomplete reaction | Insufficient reagent | Add an additional portion of this compound (0.2-0.3 eq) and continue stirring. |

| Low reaction temperature | Gently warm the reaction mixture to 30-40 °C and monitor by TLC. | |

| Sterically hindered amine | Increase the reaction time and/or temperature. Consider using a more polar solvent like acetonitrile. | |

| Formation of multiple products | Impure starting materials | Ensure the purity of the primary amine and the reagent before starting the reaction. |

| Side reactions | Run the reaction at a lower temperature to improve selectivity. | |

| Difficulty in purification | Co-elution of product and byproduct | Ensure thorough washing with 1 M HCl during workup to remove the morpholine byproduct. |

| Product is highly polar | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound is a chemical irritant. Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

The trifluoroacetylation of primary amines using this compound is a mild, efficient, and versatile method for the protection of this important functional group. The ease of handling of the reagent, the mild reaction conditions, and the straightforward workup procedure make it an attractive alternative to traditional trifluoroacetylating agents. This protocol provides a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

Application Notes and Protocols for 4-(Trifluoroacetyl)morpholine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules. A critical aspect of SPPS is the quantitative coupling of amino acids at each step. In instances of incomplete coupling, the unreacted N-terminal amines must be permanently blocked or "capped" to prevent the formation of deletion sequences, which are often difficult to separate from the target peptide. This document explores the application of 4-(trifluoroacetyl)morpholine as a specialized capping and N-terminal modification agent in SPPS. We will delve into the mechanistic rationale for its use, provide detailed protocols for its implementation, and discuss the potential advantages of introducing a trifluoroacetyl group as a capping moiety.

Introduction: The Imperative of Capping in SPPS

The stepwise nature of SPPS, while powerful, is susceptible to cumulative errors. Incomplete acylation reactions, where not all of the free N-terminal amines of the growing peptide chain react with the incoming activated amino acid, can lead to the formation of deletion peptide impurities. These impurities, lacking one or more amino acids, often possess physicochemical properties very similar to the desired full-length peptide, complicating purification efforts.

To mitigate this, a "capping" step is often introduced after the primary coupling step. This involves treating the resin-bound peptide with a highly reactive acylating agent to permanently block any unreacted N-terminal amines. Acetic anhydride is a commonly used capping agent, introducing an acetyl group. This application note proposes this compound as a potent alternative for introducing a trifluoroacetyl (TFAc) group, a modification that can offer unique benefits.

Trifluoroacetylation can be an undesirable side reaction in SPPS, particularly when using trifluoroacetic acid (TFA) for deprotection steps.[1][2][3] However, the deliberate and controlled introduction of a TFAc group can be advantageous for specific applications.

This compound: A Profile

This compound is a stable, reactive acylating agent. The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating the efficient acylation of primary and secondary amines. Morpholine, as a leaving group, is a non-nucleophilic weak base, which is generally compatible with SPPS conditions.

Key Properties:

| Property | Value |

| Molecular Formula | C6H8F3NO2 |

| Molecular Weight | 183.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 90-91.3 °C at 16.7 mmHg[4] |

The use of N-acylmorpholine derivatives in organic synthesis is well-established, leveraging the balance of reactivity and stability they provide.[5][6]

Mechanistic Rationale for Trifluoroacetylation in SPPS

The primary function of this compound in this context is the irreversible acylation of unreacted N-terminal amines on the growing peptide chain. The mechanism is a standard nucleophilic acyl substitution, where the free amine of the peptide attacks the electrophilic carbonyl of the trifluoroacetyl group, leading to the formation of a stable trifluoroacetamide and the release of morpholine.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

Application Notes and Protocols: 4-(Trifluoroacetyl)morpholine in Medicinal Chemistry

Introduction: A Synthesis of Privileged Moieties

In the landscape of modern drug design, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. The trifluoromethyl (-CF3) group is a cornerstone of this strategy, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability by modulating lipophilicity and electronic properties.[1] Concurrently, the morpholine ring stands out as a "privileged pharmacophore," a structural motif frequently found in approved drugs that imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic resistance.[2][3][4]

4-(Trifluoroacetyl)morpholine emerges as a uniquely valuable reagent by covalently uniting these two powerful moieties. It is not merely a synthetic intermediate but a sophisticated tool for introducing the trifluoroacetyl group with a degree of control and stability that surpasses more conventional, aggressive reagents. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the applications, mechanistic rationale, and field-proven protocols for leveraging this compound in medicinal chemistry workflows.

Reagent Profile and Physicochemical Properties

This compound, also known as N-Trifluoroacetylmorpholine, is a colorless liquid at room temperature, soluble in water and common organic solvents.[5] Its key attributes are summarized below.

| Property | Value | Reference |

| CAS Number | 360-95-2 | [6][7] |

| Molecular Formula | C₆H₈F₃NO₂ | [6][8] |

| Molecular Weight | 183.13 g/mol | [7][8] |

| Appearance | Colorless Liquid | [9][10] |

| Boiling Point | 90-91 °C at 16.7 mmHg | [10] |

| Density | ~1.36 g/cm³ | [9][10] |

| Synonyms | N-Trifluoroacetylmorpholine, 2,2,2-trifluoro-1-morpholinoethanone | [8][11] |

Expert Insight: The Advantage of Controlled Reactivity

While potent trifluoroacetylating agents like trifluoroacetic anhydride (TFAA) and trifluoroacetyl triflate (TFAT) are effective, their high reactivity can be a double-edged sword, leading to lack of selectivity, harsh reaction conditions, and sensitivity to moisture.[12] this compound, as a stable amide, offers a significant advantage. The morpholine nitrogen atom tempers the electrophilicity of the trifluoroacetyl carbonyl carbon, rendering the reagent less aggressive and more selective. This "tamed reactivity" allows for the trifluoroacetylation of sensitive substrates under milder conditions, minimizing side-product formation and enhancing overall yield and purity.

Core Application: Selective Trifluoroacetylation of Nucleophiles

The primary utility of this compound is the efficient and selective transfer of a trifluoroacetyl group (-COCF₃) to nucleophilic functional groups, most notably primary and secondary amines, which are ubiquitous in pharmaceutical intermediates.

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. The strong electron-withdrawing effect of the three fluorine atoms makes this carbon highly susceptible to nucleophilic attack. This is followed by the departure of the morpholine anion, which is subsequently protonated to yield morpholine as a stable, easily removable byproduct.

References

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. 360-95-2 | this compound [fluoromart.com]

- 6. scbt.com [scbt.com]

- 7. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 360-95-2 [m.chemicalbook.com]

- 10. This compound | 360-95-2 [amp.chemicalbook.com]

- 11. Morpholine, 4-(trifluoroacetyl)- | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: 4-(Trifluoroacetyl)morpholine as a Versatile Building Block in Heterocyclic Synthesis

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This structural modification can profoundly enhance critical molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][3] 4-(Trifluoroacetyl)morpholine has emerged as a highly effective and versatile building block for introducing the trifluoroacetyl moiety, which serves as a direct precursor to the coveted trifluoromethyl group in a variety of heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, reactivity, and application in the synthesis of key heterocycles, supplemented with detailed, field-proven protocols for laboratory application.

The Synthon: Profiling this compound

This compound, with CAS Number 360-95-2, is a colorless liquid at room temperature.[4][5] Its structure marries the stability and polarity of the morpholine ring with the potent electrophilicity of the trifluoroacetyl group.[4] This unique combination underpins its utility in organic synthesis.

The primary driver of its reactivity is the strong electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbonyl bond, rendering the carbonyl carbon highly susceptible to nucleophilic attack. Consequently, the trifluoroacetyl group can be readily transferred to a wide range of nucleophiles, initiating cyclization cascades that forge the heterocyclic core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 360-95-2 | [6] |

| Molecular Formula | C₆H₈F₃NO₂ | [6][7] |

| Molecular Weight | 183.13 g/mol | [6][7] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 90-91 °C at 16.7 mmHg | [4][7] |

| Density | ~1.36 g/cm³ | [7] |

| Solubility | Soluble in water and common organic solvents | [4][5] |

General Synthetic Strategy: A Gateway to Trifluoromethylated Heterocycles

The core utility of this compound lies in its function as an efficient trifluoroacetylating agent. The morpholine amide provides a good balance of reactivity and stability, making it a more manageable reagent than highly reactive alternatives like trifluoroacetic anhydride. The general workflow involves the reaction of a substrate containing two nucleophilic centers with this compound, leading to a condensation and subsequent cyclization reaction.

Caption: General workflow for heterocyclic synthesis using this compound.

Application I: Synthesis of Trifluoromethyl-Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in drugs like Celebrex.[2] The synthesis of trifluoromethyl-pyrazoles is a common and highly effective application of trifluoroacetyl building blocks. The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] this compound can be used to generate the required trifluoromethylated 1,3-dicarbonyl precursor in situ or in a stepwise fashion.

Causality & Mechanism

The reaction proceeds via a Knorr-type pyrazole synthesis. The key is the formation of a trifluoroacetylated β-ketoester or a similar 1,3-dielectrophile. This intermediate then undergoes condensation with a hydrazine. The strong electron-withdrawing nature of the CF₃ group typically directs the regioselectivity of the cyclization, ensuring a predictable substitution pattern on the final pyrazole ring.

Caption: Mechanistic pathway for the synthesis of trifluoromethyl-pyrazoles.

Protocol 3.1: Synthesis of 1-Aryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes a reliable, one-pot procedure for synthesizing a trifluoromethyl-substituted pyrazole from a readily available ketone, this compound, and an arylhydrazine.

Materials & Reagents:

-

Acetone (or other suitable methyl ketone)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride)

-

Glacial Acetic Acid

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Addition funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Slowly add the ketone (1.0 eq., e.g., acetone) to the NaH suspension. Stir for 30 minutes at 0 °C. Rationale: This step generates the nucleophilic enolate required for the subsequent Claisen condensation.

-

Acylation: Add a solution of this compound (1.05 eq.) in anhydrous THF dropwise via the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting ketone is consumed. Rationale: The enolate attacks the electrophilic carbonyl of the trifluoroacetylmorpholine to form the β-diketone intermediate.

-

Cyclization: To the reaction mixture, add the arylhydrazine hydrochloride (1.2 eq.) followed by glacial acetic acid (2.0 eq.). Rationale: The acid catalyzes the condensation and subsequent cyclization/dehydration to form the aromatic pyrazole ring.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 6-12 hours. Monitor the formation of the pyrazole product by TLC.

-

Work-up: Cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

-

Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application II: Synthesis of Trifluoromethyl-Substituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of heterocycles with significant biological activity, including antimicrobial and anti-inflammatory properties.[9] The synthesis often involves the cyclodehydration of N-acylhydrazide intermediates.[9]

General Synthetic Strategy

A common route begins with the reaction of an acid hydrazide with this compound to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish the 2,5-disubstituted 1,3,4-oxadiazole.

Caption: Standard experimental workflow for 1,3,4-oxadiazole synthesis.

Protocol 4.1: General Procedure for 2-Aryl-5-(trifluoromethyl)-1,3,4-oxadiazole Synthesis

Materials & Reagents:

-

Aryl acid hydrazide (1.0 eq.)

-

This compound (1.1 eq.)

-

Pyridine (as solvent and base)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Acylation: Dissolve the aryl acid hydrazide in pyridine at 0 °C. Add this compound dropwise and stir the mixture at room temperature overnight.

-

Intermediate Isolation (Optional but Recommended): Pour the reaction mixture into ice-cold water. Collect the precipitated solid (the diacylhydrazine intermediate) by filtration, wash with water, and dry.

-

Cyclodehydration: Add the dried diacylhydrazine intermediate to phosphorus oxychloride (5-10 eq.) slowly at 0 °C. After the addition, heat the mixture to reflux for 2-4 hours. Rationale: POCl₃ is a powerful dehydrating agent that facilitates the ring-closing reaction to form the stable oxadiazole ring.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with saturated NaHCO₃.

-

Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Application III: Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is another key pharmacophore present in numerous antifungal and anticancer agents.[10][11] Their synthesis can be achieved through various condensation reactions. Using a trifluoroacetyl synthon, a common method involves reaction with an amidrazone or by converting an N-acylhydrazide to a thioacyl intermediate followed by cyclization with a hydrazine.

A direct approach involves reacting this compound with an appropriate N-acylated amidrazone, which upon heating, cyclizes to form the 1,2,4-triazole ring, often with excellent regiocontrol due to the electronic influence of the CF₃ group.

Summary and Outlook

This compound serves as a robust and manageable reagent for the introduction of the trifluoroacetyl group, a key step in the synthesis of trifluoromethyl-containing heterocycles. Its balanced reactivity allows for controlled acylations, leading to the efficient construction of valuable pyrazoles, oxadiazoles, triazoles, and other related systems.[5] The protocols outlined in this guide are designed to be reproducible and scalable, providing a solid foundation for researchers in drug discovery and chemical synthesis to leverage this powerful building block for the creation of novel, high-value molecules.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Buy this compound | 360-95-2 [smolecule.com]

- 5. 360-95-2 | this compound [fluoromart.com]

- 6. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: One-Pot Synthesis of Trifluoromethylated Heterocycles from N-Acylglycine Precursors

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of a robust one-pot procedure for the synthesis of novel trifluoromethylated heterocycles. We focus on the in-situ generation of reactive mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates from readily available N-acyl-N-alkylglycines, followed by their cyclocondensation with nucleophiles. This efficient, one-pot cascade reaction provides a streamlined route to complex, fluorine-containing molecules, such as 6-trifluoromethyl-1,2,4-oxadiazin-6-ols, which are of significant interest in drug discovery programs.

Introduction: The Strategic Value of Trifluoromethylated Heterocycles

The trifluoromethyl group is a bioisostere of choice for many functional groups, and its presence is a defining feature in numerous blockbuster pharmaceuticals. Methodologies for the direct and efficient introduction of the CF₃ moiety are, therefore, of paramount importance.[1][2] One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in chemical synthesis, offering significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular diversity from simple precursors.[3][4] This application note details a powerful one-pot strategy that leverages the reactivity of a trifluoroacetylated intermediate to construct complex heterocyclic systems, a sought-after objective in pharmaceutical research.[5][6]

The core of the methodology presented herein is the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. These reactive intermediates are not typically isolated but are generated in situ from common starting materials, N-acyl-N-alkylglycines, through a cyclodehydration and trifluoroacetylation sequence using trifluoroacetic anhydride (TFAA). The resulting mesoionic compound is a versatile synthon, primed for subsequent reactions within the same pot.[5]

Causality of the Experimental Design: A Self-Validating One-Pot System

The elegance of this one-pot procedure lies in the carefully orchestrated sequence of reactions where each step sets the stage for the next, avoiding the need for isolation and purification of intermediates.

Step 1: In-Situ Formation of the Mesoionic Intermediate

The process begins with an N-acyl-N-alkylglycine, a readily accessible starting material. The addition of trifluoroacetic anhydride (TFAA) serves a dual purpose. Firstly, it acts as a powerful dehydrating agent, promoting the cyclization of the glycine derivative to form a mesoionic 1,3-oxazolium-5-olate, often referred to as a münchnone. Secondly, and crucially, the excess TFAA acts as a trifluoroacetylating agent, reacting at the nucleophilic C-4 position of the newly formed mesoionic ring. This yields the key reactive intermediate: a 4-trifluoroacetyl-1,3-oxazolium-5-olate.[5]

This initial step is critical as it installs the trifluoroacetyl group that will become the cornerstone of the subsequent transformation. The mesoionic ring itself is highly reactive, possessing electrophilic centers at the C-2 and C-5 positions, as well as the carbonyl carbon of the trifluoroacetyl group.[5]

Step 2: Tandem Nucleophilic Addition and Cyclization

Once the 4-trifluoroacetylated mesoionic oxazole is formed, a suitable binucleophile, such as hydroxylamine, is introduced into the reaction mixture. The subsequent reaction cascade is a testament to the rich reactivity of the intermediate. A tandem addition sequence occurs:

-

Attack at C-2: The hydroxylamine first attacks the electrophilic C-2 position of the mesoionic ring, leading to ring opening.

-

Intramolecular Cyclization: This is followed by an intramolecular attack of the hydroxylamine's nitrogen or oxygen onto the highly electrophilic carbonyl of the trifluoroacetyl group.

This tandem addition-cyclization sequence efficiently constructs a new six-membered heterocyclic ring, resulting in the formation of a 6-trifluoromethyl-1,2,4-oxadiazin-6-ol in excellent yield.[5] The entire process, from simple N-acylglycine to the final complex heterocycle, occurs in a single reaction vessel, highlighting the efficiency and elegance of this one-pot procedure.

Visualization of the One-Pot Reaction Workflow

The following diagram illustrates the sequential transformations occurring within the single reaction pot.

Caption: One-pot synthesis workflow from N-acylglycine.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by S. F. Vasilevsky et al. in HETEROCYCLES (2013).[5]

Materials and Reagents

-

N-acyl-N-alkylglycine (e.g., N-benzoyl-N-methylglycine)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (AcOEt)

-

Hexane

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

Part A: One-Pot Synthesis of the Mesoionic Intermediate

Note: This intermediate is typically used directly in the next step without isolation for the one-pot procedure. For characterization purposes, a general isolation procedure is provided.

-

To a stirred suspension of the N-acyl-N-alkylglycine (5.2 mmol) in ethyl acetate (10 mL), add trifluoroacetic anhydride (2.2 mL, 15.6 mmol) at 0 °C (ice bath).

-

Remove the ice bath and stir the solution at room temperature for 3 hours. The reaction mixture should become a clear solution.

-

For isolation (optional): Add hexane to the mixture to precipitate the product. Collect the precipitate by filtration and recrystallize from a hexane/ethyl acetate mixture to yield the pure 4-trifluoroacetyl-1,3-oxazolium-5-olate.

Part B: One-Pot Cyclocondensation to 6-Trifluoromethyl-1,2,4-oxadiazin-6-ols

-

Following the 3-hour stir at room temperature in Part A, to the solution containing the in situ generated 4-trifluoroacetyl-1,3-oxazolium-5-olate (assumed 5.2 mmol), add dimethylformamide (DMF, 25 mL).

-

Add hydroxylamine hydrochloride (0.54 g, 7.8 mmol) and sodium acetate (1.28 g, 15.6 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting mesoionic compound is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-trifluoromethyl-1,2,4-oxadiazin-6-ol.

Data Presentation: Reaction Scope and Yields

The following table summarizes the results for the synthesis of various 6-trifluoromethyl-1,2,4-oxadiazin-6-ols, demonstrating the scope of the reaction with different substituents on the starting mesoionic compound.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Phenyl | Methyl | 3a | 95 |

| 2 | Methyl | Benzyl | 3b | 81 |

| 3 | t-Butyl | Methyl | 3c | 85 |

| 4 | Phenyl | Benzyl | 3d | 92 |

| 5 | 4-MeO-Ph | Methyl | 3e | 94 |

| 6 | t-Butyl | Benzyl | 3f | 83 |

Data adapted from Vasilevsky et al., HETEROCYCLES, 2013, 87, 115.[5]